Benzyl(2-bromoethyl)methylamine hydrobromide

Catalog No.
S2699738
CAS No.
90944-49-3
M.F
C10H15Br2N
M. Wt
309.045
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(2-bromoethyl)methylamine hydrobromide

CAS Number

90944-49-3

Product Name

Benzyl(2-bromoethyl)methylamine hydrobromide

IUPAC Name

N-benzyl-2-bromo-N-methylethanamine;hydrobromide

Molecular Formula

C10H15Br2N

Molecular Weight

309.045

InChI

InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H

InChI Key

MQLYSVARAPQJGJ-UHFFFAOYSA-N

SMILES

CN(CCBr)CC1=CC=CC=C1.Br

Solubility

not available

Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound characterized by the molecular formula C10H15Br2NC_{10}H_{15}Br_2N. This compound features a benzyl group attached to a 2-bromoethyl moiety, along with a methylamine functional group. The presence of bromine makes it a reactive species, suitable for various chemical transformations. It is primarily utilized as a building block in organic synthesis and has applications in medicinal chemistry, particularly in drug development and biochemical research .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation Reactions: The compound can undergo oxidation to yield corresponding amine oxides.
  • Reduction Reactions: Reduction processes can convert this compound into primary or secondary amines.

These reactions are facilitated by the compound's structure, which allows for significant reactivity due to the presence of the bromine atom and the amine group.

The synthesis of Benzyl(2-bromoethyl)methylamine hydrobromide typically involves the following steps:

  • Starting Materials: Benzylamine and 2-bromoethanol are used as primary reactants.
  • Reaction Conditions: The reaction is conducted in the presence of a strong acid, such as hydrobromic acid, under controlled temperature and inert atmosphere conditions to minimize side reactions.
  • Formation of Intermediate: An intermediate is formed during the reaction, which is subsequently converted into the final product through the addition of hydrobromic acid.
  • Purification: The final product is purified via crystallization or distillation techniques to ensure high yield and purity.

In industrial settings, these processes are scaled up using large reactors with precise control over reaction parameters.

Benzyl(2-bromoethyl)methylamine hydrobromide has a diverse range of applications:

  • Chemical Synthesis: Used as a building block for synthesizing complex organic molecules.
  • Biochemical Research: Employed in modifying biomolecules and studying biochemical pathways.
  • Pharmaceutical Development: Investigated for potential use as a precursor for various pharmaceutical compounds.
  • Industrial Production: Utilized in manufacturing specialty chemicals and other industrial products .

Several compounds share structural similarities with Benzyl(2-bromoethyl)methylamine hydrobromide. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-Bromoethylamine hydrobromideLacks the benzyl group; less versatileSimpler structure limits its reactivity
3-Bromopropylamine hydrobromideContains an additional carbon atomDifferent reactivity profile due to size
2-Chloroethylamine hydrochlorideChlorine instead of bromineSimilar reactivity but less reactive

Benzyl(2-bromoethyl)methylamine hydrobromide stands out due to its unique combination of benzyl and bromoethyl groups, providing enhanced reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.

Dates

Modify: 2024-04-15

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